Product packaging for Monosodium 5-sulfoisophthalate(Cat. No.:CAS No. 6362-79-4)

Monosodium 5-sulfoisophthalate

Cat. No.: B213158
CAS No.: 6362-79-4
M. Wt: 269.19 g/mol
InChI Key: QOOLLUNRNXQIQF-UHFFFAOYSA-N
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Description

Monosodium 5-sulfoisophthalate, also known as this compound, is a useful research compound. Its molecular formula is C8H6O7S.Na and its molecular weight is 269.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6O7S.Na<br>C8H6NaO7S B213158 Monosodium 5-sulfoisophthalate CAS No. 6362-79-4

Properties

CAS No.

6362-79-4

Molecular Formula

C8H6O7S.Na
C8H6NaO7S

Molecular Weight

269.19 g/mol

IUPAC Name

sodium;3,5-dicarboxybenzenesulfonate

InChI

InChI=1S/C8H6O7S.Na/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);

InChI Key

QOOLLUNRNXQIQF-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O.[Na+]

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)O.[Na]

Other CAS No.

6362-79-4

physical_description

Liquid;  Dry Powder

Pictograms

Corrosive; Irritant; Health Hazard

Related CAS

7800-91-1

Synonyms

3,5-Dicarboxybenzenesulfonicacid,Nasalt

Origin of Product

United States

Historical Context and Evolution of Research Perspectives on Sulfonated Aromatic Carboxylates

The study of sulfonated aromatic compounds dates back to the 19th century, with the discovery that sulfuric acid could be used to introduce a sulfonic acid group (-SO₃H) onto an aromatic ring. numberanalytics.comnumberanalytics.com This electrophilic aromatic substitution reaction, known as sulfonation, was a pivotal development in organic chemistry. numberanalytics.comwikipedia.org Initially, research focused on simple aromatic hydrocarbons, but the methodology was soon applied to a wider range of molecules, including aromatic carboxylic acids. britannica.com

The introduction of the highly polar sulfonic acid group dramatically alters the properties of the parent aromatic compound, most notably increasing its water solubility. numberanalytics.com This property was quickly exploited in the dye industry to create water-soluble dyes and in the development of synthetic detergents. numberanalytics.comwikipedia.orgbritannica.com The evolution of sulfonation techniques, from using concentrated sulfuric acid to employing fuming sulfuric acid (oleum) and sulfur trioxide, allowed for greater control and efficiency in producing these valuable materials. numberanalytics.comwikipedia.org

Over time, research shifted from simple sulfonation to creating bifunctional and polyfunctional molecules where the properties of both the sulfonic acid group and other functional groups, like carboxylic acids, could be harnessed. This led to the synthesis and investigation of sulfonated aromatic carboxylates. The salts of these acids, such as Monosodium 5-sulfoisophthalate, became particularly important. Their development was driven by the need for specialty chemicals that could be incorporated into larger structures, like polymers, to impart specific properties. The industrial significance of compounds like this compound grew substantially in the mid-20th century with the rise of the synthetic fiber industry. smolecule.com

Contemporary Significance of Monosodium 5 Sulfoisophthalate in Materials Science and Polymer Chemistry Research

Monosodium 5-sulfoisophthalate, also known by the acronyms 5-SSIPA or NaSIPA, has become a crucial specialty chemical in modern materials science and polymer chemistry. researchgate.netguidechem.com Its significance stems from its ability to act as a monomeric unit that introduces both ionic character and branching points into polymer chains and metal-organic frameworks.

In polymer chemistry, the primary application of this compound is as a comonomer in the production of modified polyesters and polyamides (nylons). futurefuelcorporation.com Its incorporation into the polymer backbone disrupts the chain regularity and introduces ionic sulfonate groups. This modification is particularly valued for enhancing the dyeability of synthetic fibers. futurefuelcorporation.comfuturefuelcorporation.com For example, it is a key ingredient in producing Cationic Dyeable Polyester (B1180765) (CDP), allowing the fiber to be dyed with cationic dyes under normal pressure, resulting in bright, long-lasting colors. guidechem.comfishersci.co.uk Similarly, it is used to modify nylon 6 and nylon 6,6 fibers to improve their affinity for cationic dyes and enhance stain resistance. researchgate.netgoogle.comresearchgate.net Beyond dyeability, it is used to create water-dispersible polyesters and amine-free polyurethane dispersions for coatings and adhesives. futurefuelcorporation.comfishersci.co.uk

In materials science, this compound is extensively used as an organic linker or ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs). mdpi.comtandfonline.com The carboxylate and sulfonate groups can coordinate with metal ions in various ways, leading to a diverse range of multi-dimensional structures. researchgate.netacs.org Researchers have synthesized numerous coordination polymers with transition metals and lanthanide ions using this ligand. acs.orgresearchgate.netnih.gov These materials exhibit interesting properties, such as high luminescence, which makes them promising candidates for sensors, and catalytic activity. mdpi.comacs.orgnih.gov For instance, lanthanide coordination polymers constructed with this compound have been investigated for their potential as ratiometric thermometers and fluorescent probes for detecting specific chemicals. acs.orgnih.gov

Key Research Applications of this compound
FieldSpecific ApplicationBenefit/FunctionReference
Polymer ChemistryCationic Dyeable Polyester (CDP) MonomerImproves affinity for cationic dyes, enabling bright and fast colors. guidechem.comfishersci.co.uk
Polymer ChemistryPolyamide (Nylon) ModifierEnhances dye uptake, improves stain resistance. futurefuelcorporation.comresearchgate.netgoogle.com
Polymer ChemistryWaterborne Polyesters/Polyurethane DispersionsActs as an internal emulsifier, reducing the need for volatile organic compounds (VOCs). futurefuelcorporation.com
Materials ScienceLigand for Coordination Polymers/MOFsForms diverse structural frameworks with metal ions. mdpi.comtandfonline.com
Materials ScienceLuminescent MaterialsUsed to construct lanthanide-based polymers with high quantum yields for sensing applications. acs.orgnih.gov
Materials ScienceHeterogeneous CatalysisIncorporated into porous coordination polymers to create active sites for chemical reactions. smolecule.commdpi.com

Scope and Methodological Approaches in Monosodium 5 Sulfoisophthalate Investigations

Advanced Synthetic Methodologies for this compound Production

The production of this compound and its derivatives has evolved to include optimized, efficient, and more environmentally conscious methods.

The primary industrial method for synthesizing this compound involves a two-step process: sulfonation followed by neutralization. google.comvulcanchem.com

Sulfonation: Isophthalic acid is treated with fuming sulfuric acid (oleum). google.com The reaction is typically conducted in a sulfonation kettle at elevated temperatures, generally between 150-200°C, for a duration of 5 to 10 hours. google.comguidechem.com The molar ratio of isophthalic acid to fuming sulfuric acid is a critical parameter, often optimized to around 1:1 to 1:1.5 to ensure complete sulfonation while minimizing side reactions. guidechem.com

Neutralization: After the sulfonation is complete, the reaction mixture is cooled and then neutralized with an alkali, such as sodium hydroxide or sodium carbonate, to form the monosodium salt. vulcanchem.comguidechem.com This step is carefully controlled to achieve the desired pH. The crude product is then subjected to further processing steps including centrifugation, washing, and drying to obtain the final, purified product with yields reported as high as 80%. google.com Post-treatment of the mother liquor, for instance by salting out with sodium sulfate (B86663), can be employed to recover additional product. guidechem.com

ParameterOptimized ConditionReference
ReactantsIsophthalic acid and fuming sulfuric acid google.comguidechem.com
Molar Ratio (Isophthalic Acid:Oleum)1 : (1-1.5) guidechem.com
Reaction Temperature150-200 °C google.comguidechem.com
Reaction Time5-10 hours google.comguidechem.com
Neutralizing AgentSodium hydroxide, Sodium carbonate guidechem.com

Efforts to develop more sustainable synthetic routes have focused on improving efficiency and reducing hazardous byproducts. A significant green chemistry approach involves the direct use of 5-sulfoisophthalic acid (SIPA) salts instead of their dimethyl ester derivatives. googleapis.com This strategy offers several advantages:

It eliminates the esterification step required to produce dimethyl 5-sulfoisophthalate. googleapis.com

It avoids the generation of methanol, a flammable byproduct of the polymerization process when using the esterified form. guidechem.comgoogleapis.com

The process is more cost-effective due to the reduction in process steps. googleapis.com

Furthermore, the development of processes utilizing acetic acid, water, or mixtures of the two as a solvent system for the preparation of metal salts of SIPA presents a more flexible and potentially greener alternative to traditional organic solvents. justia.comgoogle.com This system allows for the crystallization of the metal salt product, which can then be recovered through filtration. googleapis.com

The parent acid, 5-sulfoisophthalic acid (SIPA), can be converted into a wide array of metal salts. These salts are often synthesized for specific applications, such as additives in polymer production or as precursors for metal-organic frameworks (MOFs). guidechem.comjustia.com A general and versatile method involves reacting SIPA with a metal cation-producing compound in a solvent system comprising acetic acid and/or water. justia.comgoogle.com This process is suitable for preparing salts of numerous metals.

Hydrothermal synthesis is another common technique used to create crystalline coordination polymers. niscpr.res.in For instance, reacting this compound with metal salts like cobalt chloride or nickel chloride in a water-ethanol solution under reflux conditions yields the corresponding metal-sulfoisophthalate complexes. nih.govnih.gov

Metal CationGeneral Synthetic ApproachReference
Lithium, Potassium, Rubidium, CesiumReaction of SIPA with metal cation source in acetic acid/water solvent justia.comgoogle.com
Magnesium, Manganese(II), Cobalt(II), Nickel(II)Reaction of SIPA with metal cation source in acetic acid/water solvent; Refluxing in water/ethanol justia.comgoogle.comnih.govnih.gov
Copper(II), ZincReaction of SIPA with metal cation source in acetic acid/water solvent; Hydrothermal/Solvothermal methods justia.comgoogle.comacs.org
Aluminum--

Crystallography and Polymorphism of this compound

The solid-state structure of this compound and its derivatives is complex, exhibiting polymorphism and intricate hydrogen-bonding networks that dictate the material's properties.

X-ray diffraction studies have revealed that this compound can exist in at least two polymorphic forms. intibs.pl These have been identified and structurally characterized as:

A monoclinic polymorph with the space group P21/n. intibs.pl

A triclinic polymorph with the space group P1. intibs.pl

The existence of these polymorphs highlights the structural versatility of the molecule. The specific crystalline form obtained can be influenced by crystallization conditions. Derivatives of this compound, particularly its metal-organic frameworks, also display a range of crystal systems. For example, coordination polymers synthesized with strontium have been shown to crystallize in the monoclinic P21/n space group, while certain copper-based coordination polymers adopt a triclinic P1 space group. niscpr.res.inacs.org

Compound/DerivativeCrystal SystemSpace GroupReference
This compound (Polymorph 1)MonoclinicP21/n intibs.pl
This compound (Polymorph 2)TriclinicP1 intibs.pl
Strontium-5-sulfoisophthalate complexMonoclinicP21/n niscpr.res.in
Europium-5-sulfoisophthalate complexTriclinicP1 nih.gov
Copper(II)-5-sulfoisophthalate complexTriclinicP1 acs.org
Cobalt(II)-5-sulfoisophthalate complexMonoclinicP2/c nih.gov

Hydrogen bonding plays a definitive role in the crystal engineering of this compound and its derivatives. Analysis of the crystal structures reveals that the sulfonate group is a key participant in these interactions. intibs.pl In the polymorphs of this compound, the sulfonate site acts as an acceptor for multiple hydrogen bonds, which serves to organize the anions into a two-dimensional hydrogen-bonded network. intibs.pl

Solvate Formation and Desolvation Kinetics of 5-Sulfoisophthalic Acid Sodium Salt

This compound, also known as 5-sulfoisophthalic acid sodium salt (5-SSIPA), is a compound recognized for its propensity to form solvates. researchgate.netresearchgate.net The presence of multiple acidic groups within its structure contributes to a less stable crystal lattice, making it susceptible to incorporating solvent molecules to form crystalline solvates. researchgate.netresearchgate.net During solvent screening processes, various new polymorphs and novel solvates of 5-SSIPA have been identified. researchgate.netresearchgate.netresearchgate.net

The stability of these solvates and the kinetics of their desolvation are critical aspects of their characterization. A key observation is that the desolvation temperature of these solvates is consistently higher than the boiling point of the corresponding pure solvents. researchgate.netresearchgate.netresearchgate.net This suggests a significant interaction, likely hydrogen bonding, between the solvent molecules and the 5-SSIPA molecules within the crystal structure. researchgate.net The process of desolvation, which can be visually confirmed by a gradual darkening of the crystals under a hot-stage microscope, signifies the transformation of the crystal structure as the solvent is removed. researchgate.netresearchgate.net

The study of desolvation kinetics, often performed using non-isothermal thermogravimetric analysis (TGA), provides insights into the thermal stability and the energy required to remove the solvent molecules. researchgate.netresearchgate.net For instance, in mixed-ligand coordination polymers incorporating 5-sulfoisophthalate, the desolvation process is the initial step in thermal decomposition, typically occurring between 150°C and 300°C. acs.orgacs.org The activation energies for this process have been measured and found to range from 32 to 89 kJ mol⁻¹. acs.orgacs.org These kinetic parameters are crucial for understanding the thermal properties of materials containing this compound. acs.orgacs.org The way solvent is removed can vary; some compounds exhibit a single-step desolvation, while others may dehydrate in multiple distinct steps. acs.orgacs.org The physicochemical stability of solvates is a significant consideration, as the desolvation process can potentially lead to a conversion into an amorphous form or a chemically unstable state. surfacemeasurementsystems.com

Structural Peculiarities Influencing Spectroscopic Signatures of this compound

The chemical structure of this compound is fundamental to its physical and spectroscopic properties. As a disubstituted benzoic acid derivative, its core is a benzene (B151609) ring. vulcanchem.com The key structural features are the two carboxyl groups (-COOH) and a sulfonic acid group (-SO₃H), with one of these acidic protons replaced by a sodium ion. researchgate.netvulcanchem.com The presence of both carboxyl and sulfonic acid groups, which can form ionic bonds with sodium, contributes to a crystal form with relatively low stability. researchgate.net

These functional groups are strongly electron-withdrawing, a characteristic that significantly influences the molecule's properties. vulcanchem.com This electronic effect increases the compound's solubility in polar solvents. vulcanchem.com Furthermore, these structural features are directly responsible for the characteristic signals observed in various spectroscopic analyses. The specific arrangement and electronic nature of the carboxylate and sulfonate groups on the aromatic ring dictate the vibrational frequencies in infrared spectroscopy and the chemical shifts in nuclear magnetic resonance spectroscopy, providing a unique spectroscopic fingerprint for the molecule. vulcanchem.com

Spectroscopic and Analytical Characterization Techniques for this compound Research

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for the structural analysis of this compound and its derivatives. researchgate.netresearchgate.net It is widely used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. vulcanchem.com The analysis of FT-IR spectra allows for the confirmation of the compound's structural integrity.

The most significant peaks in the FT-IR spectrum of this compound correspond to the stretching vibrations of its constituent functional groups. vulcanchem.com These spectroscopic signatures are critical for confirming the molecular structure. vulcanchem.com

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Carboxylate (C=O)Stretching~1680 vulcanchem.com
Sulfonate (S=O)Stretching1040 - 1200 vulcanchem.com

These distinct absorption bands provide clear evidence for the presence of both the carboxylate and sulfonate moieties within the molecular structure. vulcanchem.com FT-IR is also used to characterize new polymorphs and solvates of the compound. researchgate.netresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR) for Compositional and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H-NMR) and carbon-13 (¹³C-NMR), is a powerful tool for the unambiguous confirmation of the composition and structure of this compound. rsc.org This technique provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In ¹H-NMR spectroscopy, the aromatic protons of the benzene ring produce signals in a specific region of the spectrum. vulcanchem.com Similarly, ¹³C-NMR provides characteristic signals for the carboxylate and aromatic carbons. vulcanchem.com For example, ¹H-NMR has been employed to confirm the successful incorporation of the 5-sulfoisophthalate ligand into the structure of metal-organic frameworks (MOFs). rsc.org

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Reference
¹HAromatic Protons7.8 - 8.2 vulcanchem.com
¹³CCarboxylate Carbon~170 vulcanchem.com
¹³CAromatic Carbons125 - 140 vulcanchem.com

The specific chemical shifts and splitting patterns observed in NMR spectra serve as definitive proof of the molecular structure, complementing data from other analytical methods. vulcanchem.comchemicalbook.com

Thermogravimetric Analysis (TGA) for Thermal Stability and Desolvation Behavior Studies

Thermogravimetric Analysis (TGA) is a critical technique for investigating the thermal stability and desolvation behavior of this compound and its derivatives. researchgate.netacs.orgacs.org TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing quantitative information about thermal events such as desolvation and decomposition. covalentmetrology.com

Studies on solvates of 5-SSIPA have shown that the initial mass loss corresponds to the removal of solvent molecules. researchgate.netresearchgate.net This desolvation often occurs at temperatures higher than the solvent's boiling point, indicating strong interactions within the crystal. researchgate.netresearchgate.net In coordination polymers synthesized with this ligand, TGA reveals that the decomposition process begins with desolvation, typically in the temperature range of 150°C to 300°C. acs.orgacs.org The analysis of TGA curves for related polymeric sodium salts, like poly(sodium vinylsulfonate), shows distinct stages of degradation, with significant char residue remaining at high temperatures. marquette.edu This high thermal stability, evidenced by a large percentage of non-volatile residue even at 600°C, is a key characteristic identified by TGA. marquette.edu

MaterialThermal EventTemperature Range (°C)ObservationReference
5-SSIPA SolvatesDesolvationVaries (above solvent boiling point)Indicates strong solvent-solute interaction. researchgate.netresearchgate.net
Copper(II) Coordination Polymers with 5-SulfoisophthalateDesolvation/Decomposition150 - 300Initial mass loss corresponds to desolvation. acs.orgacs.org
Poly(sodium vinylsulfonate)DegradationStage 1: ~200-350, Stage 2: 350-400, Stage 3: 400-570High thermal stability with ~55% non-volatile residue at 600°C. marquette.edu

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Characterization

Powder X-ray Diffraction (PXRD) is an indispensable analytical technique for the solid-state characterization of this compound. researchgate.netresearchgate.net It is the primary method used for the identification of crystalline phases and can readily distinguish between different polymorphs, which are chemically identical but have different crystal structures. ncl.ac.ukamericanpharmaceuticalreview.com

PXRD has been instrumental in identifying and characterizing new polymorphs and solvates of 5-SSIPA that form during crystallization from different solvents. researchgate.netresearchgate.net The resulting diffraction pattern, which consists of a series of peaks at specific angles (2θ), is unique to a particular crystalline form and serves as its fingerprint. americanpharmaceuticalreview.com By comparing the experimental PXRD pattern of a sample to known patterns from databases or simulated patterns from single-crystal X-ray data, the crystalline phases present can be identified. ncl.ac.ukresearchgate.net This method is also crucial for assessing the structural integrity and purity of materials, such as confirming the crystallinity of a metal-organic framework after the incorporation of the 5-sulfoisophthalate ligand. rsc.org Any differences in peak positions or intensities between patterns indicate a different solid form. americanpharmaceuticalreview.com

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a powerful and versatile technique for characterizing the morphology of materials at the micro- and nanoscale. improvedpharma.comtaylorfrancis.com It provides valuable information regarding surface topography, morphology, and composition. improvedpharma.comtaylorfrancis.com The technique operates by scanning a sample with a focused beam of high-energy electrons. improvedpharma.commdpi.com The interaction between the electron beam and the atoms in the sample produces various signals, primarily secondary electrons and backscattered electrons, which are collected by detectors to form an image. improvedpharma.comelectron-microscopes.com The resulting images have a large depth of field, giving them a characteristic three-dimensional appearance that reveals the sample's surface structure and features. improvedpharma.com SEM is widely employed in the analysis of polymers and coordination compounds to gain insights into their structure, shape, size, and surface modifications. mdpi.com

In the context of this compound and its derivatives, SEM is a crucial tool for investigating the morphology of the resulting materials, such as coordination polymers, metal-organic frameworks (MOFs), and polymer composites. rsc.orgrsc.orgresearchgate.net The analysis provides visual evidence of the particle size, shape, and surface texture, which are critical properties influencing the material's application.

Detailed research findings from various studies highlight the utility of SEM in this area. For instance, when this compound (referred to as H₂BTC-SO₃Na) was used as a defect inducer in the synthesis of the zirconium-based metal-organic framework, MOF-808, SEM was employed to investigate the structural integrity and physicochemical properties of the resulting defective analogue. rsc.orgresearchgate.netablesci.com Similarly, the morphology of a flame-retardant and cationic dyeable polyamide 6 (FRCD-PA6), modified with 5-sulfoisophthalic acid sodium (5-SSIPA) and melamine (B1676169) cyanurate (MCA), was analyzed using SEM to confirm the dispersion of the additives within the polymer matrix. researchgate.net

The morphology of various coordination polymers derived from 5-sulfoisophthalate has also been characterized. In one study, five new mixed-ligand copper(II) coordination polymers were synthesized using 5-sulfoisophthalate and bis-imidazole derivatives. Microscopic observation revealed that different solvent systems yielded distinct morphologies, such as the formation of light-green crystals. acs.org Another study reported the synthesis of a 2D cubic-layered Cu-SIP-MOF, where SEM was a key characterization technique for its structure and morphology. rsc.org

The following table summarizes the morphological characteristics of various materials derived from this compound, as determined by SEM analysis in different research works.

Derivative Observed Morphology / SEM Findings Reference
MOF-808-S (Sulfonate ligand-defected MOF) Used to investigate structural integrity and physicochemical properties after introducing the 5-sulfoisophthalate ligand. rsc.orgresearchgate.netablesci.com
FRCD-PA6 (Polyamide 6 modified with 5-SSIPA) Analysis confirmed the dispersion of 5-SSIPA and MCA within the polyamide 6 matrix. researchgate.net
Cu(II) Coordination Polymers with 5-sulfoisophthalate Formed light-green crystals; morphology was dependent on the solvent system used during synthesis. acs.org
Cu-SIP-MOF (Copper 5-sulfoisophthalate MOF) SEM was used for structural and morphological characterization of the 2D cubic-layered MOF. rsc.org

Role of this compound as a Polymer Modifier and Comonomer

This compound (5-SSIPA) serves as a critical comonomer and polymer modifier in the synthesis of various polymers, primarily polyesters and polyamides. Its unique chemical structure, which combines an aromatic dicarboxylic acid with a sodium sulfonate group, allows for the introduction of ionic moieties directly into the polymer backbone. tdimdipolyurethane.com This integration significantly alters the properties of the resulting polymers, enhancing characteristics such as water dispersibility and dyeability. tdimdipolyurethane.commade-in-china.com The use of 5-SSIPA instead of its dimethyl ester counterpart, dimethyl-5-sodium sulfoisophthalate (SIPM), can streamline the polymerization process for polyesters by eliminating the need for a transesterification step and avoiding the generation of methanol, which offers potential cost and environmental benefits. guidechem.com

Integration of 5-Sulfoisophthalate into Polyester (B1180765) Resins for Water Dispersibility

The incorporation of this compound is a key strategy for producing water-dispersible polyester resins. tdimdipolyurethane.comjustia.com The ionic nature of the sodium sulfonate group (SO3Na) appended to the polymer chain imparts hydrophilicity, enabling the polyester to be dispersed in water without the need for external surfactants or amines. justia.com These are often referred to as sulfopolyesters. justia.com

The degree of water dispersibility is influenced by the concentration of the ionic sulfo-monomer. chemrxiv.org Research on water-dispersible polyester resins derived from dimethyl terephthalate (B1205515), dimethyl 5-sulfoisophthalate sodium salt, 1,2-propane diol, and diethylene glycol has shown a direct correlation between the monomer concentration and the particle size dispersion in water. chemrxiv.orgresearchgate.net For instance, in one study, polyester resins with 1.75 mole% sulfonation were found to not disperse in water with low concentrations of diethylene glycol (DEG), but showed partial dispersion at 5 mole% DEG and became fully soluble at 7.5 mole% DEG. researchgate.net This demonstrates that achieving stable aqueous dispersions often involves balancing the 5-SSIPA content with other hydrophilic components like DEG. justia.comresearchgate.net The resulting waterborne polyesters are used in applications such as eco-friendly coatings, inks, and adhesives. tdimdipolyurethane.comresearchandmarkets.comoganalysis.com

Table 1: Effect of Diethylene Glycol (DEG) and Sulfonation on Water Dispersibility of Polyester Resins

SampleSulfonation (mole%)DEG (mole%)Water Dispersibility
1a, 1b1.750Not Dispersible
5a, 5b1.752.5Not Dispersible
2a, 6a, 6b1.755.0Partial Dispersion
41.757.5Fully Soluble
Data sourced from a study on water-dispersible sulfo-polyester resins. researchgate.net

Copolymerization with Polyamides for Cationic Dyeability (e.g., Nylon 6, Nylon 66)

Standard polyamides like Nylon 6 and Nylon 66 are typically dyed with acid dyes. researchgate.net By copolymerizing this compound into the polyamide backbone, the resulting fiber can be made receptive to cationic dyes. researchgate.netarveelabs.comdntb.gov.ua The 5-SSIPA monomer acts as an aromatic dicarboxylic acid, reacting with the amine groups of the polyamide structure to form an anionically modified copolymer, or ionomer. researchgate.net The incorporated sulfonate groups (SO3-) provide negatively charged sites within the polymer, which then serve as receptors for the positively charged cations of basic (cationic) dyes. researchgate.netresearchgate.net

This modification is a crucial advancement for producing polyamide fibers with deep, brilliant colors and improved resistance to staining from common acid dyes found in foods and beverages. researchgate.netresearchgate.net Research has demonstrated the effectiveness of this approach. In one study, cationic dyeable polyamide 6 (CD-PA6) filaments were prepared by introducing 5-SSIPA. When the content of 5-SSIPA reached 3%, the dye uptake rate for cationic pigments surpassed 90%, yielding fabrics with excellent color affinity and fastness. researchgate.net The modification creates a highly negatively-charged surface on the fiber, which decisively promotes the adsorption of dyestuff cations through an ion-exchange mechanism. researchgate.net

Table 2: Cationic Dyeability of Polyamide 6 Modified with 5-SSIPA

5-SSIPA ContentPropertyResult
3%Cationic Dye Uptake Rate> 90%
3%Color PropertiesExcellent affinity and fastness
Data based on research into CD-PA6 filaments. researchgate.net

Impact of 5-Sulfoisophthalate on Solid-State Polyamidation Kinetics and Processes

While 5-SSIPA is beneficial for dyeability, its presence affects the manufacturing process, specifically the solid-state polymerization (SSP) kinetics of polyamides. researchgate.netresearchgate.net SSP is a process used to increase the molecular weight of polymer precursors at temperatures below their melting point. researchgate.net Studies on the SSP of polyhexamethyleneadipamide (PA 6,6) have shown that copolyamides containing this compound (referred to as NaSIPA in the studies) exhibit lower SSP rates compared to the PA 6,6 homopolymer. researchgate.netresearchgate.net

This retarding effect was found to be proportional to the comonomer content; as the amount of NaSIPA increased, the rate constant of the polymerization decreased. researchgate.netresearchgate.net For example, in SSP runs conducted between 160-200°C, the rate constant decreased by 11-57% as the NaSIPA content increased from 1 to 3 wt.%. researchgate.net A potential mechanism for this retardation is related to the influence of the NaSIPA ionic species on the reaction. researchgate.netresearchgate.net This kinetic data is crucial for optimizing industrial SSP processes to produce high-molecular-weight sulfonated polyamides efficiently. researchgate.net

Table 3: Influence of this compound (NaSIPA) on PA 6,6 Solid-State Polymerization (SSP) Rate

NaSIPA Content (wt. %)Effect on SSP RateRate Constant Decrease
1 - 3Retardation11 - 57%
Data from kinetic studies on the post-SSP of PA 6,6. researchgate.net

Synthesis and Properties of CD-PA6 Masterbatches Incorporating this compound

To simplify the industrial production of cationic dyeable polyamide 6 (CD-PA6), a masterbatch technique has been developed. researchgate.net This method involves preparing a concentrated masterbatch of CD-PA6 containing a high amount of 5-SSIPA, which is then blended with pure PA6 during melt processing to achieve the desired final concentration. researchgate.net

In one such study, a CD-PA6 masterbatch with a 10 wt% content of 5-SSIPA was successfully synthesized. researchgate.net This masterbatch demonstrated good blending compatibility with virgin PA6. The subsequent melt-spinning of the blend produced CD-PA6 filaments that maintained the excellent physical properties of standard PA6. researchgate.net Crucially, fabrics woven from these filaments exhibited high cationic dye uptake and superior color fastness, confirming that the masterbatch approach is a viable and effective method for manufacturing functionalized polyamide fibers. researchgate.net

Advanced Applications of this compound in Polymeric Materials

The unique properties imparted by this compound have led to its use in a range of advanced and specialty polymer applications. Its role extends beyond standard modifications, enabling the development of high-performance materials tailored for specific functionalities.

Development of Specialty Polyester Fibers with Enhanced Dyeing Properties

This compound is used as a third monomer in the synthesis of specialty polyester fibers to fundamentally alter their dyeing characteristics. researchgate.netfishersci.be Standard polyester, such as polyethylene (B3416737) terephthalate (PET), is hydrophobic and requires high temperatures and pressures for dyeing with disperse dyes. By incorporating 5-SSIPA into the polyester backbone, the polymer becomes receptive to cationic dyes. guidechem.comresearchgate.net

This modification introduces anionic sulfonate sites into the fiber's molecular structure, which function as binding points for cationic dyestuffs. researchgate.net The result is a specialty polyester fiber that can be dyed to achieve vibrant and deep shades that are often difficult to obtain with conventional methods. researchgate.net Furthermore, this modification can improve the lightfastness of the dyed fibers. tdimdipolyurethane.com This technology is instrumental in producing polyester textiles with enhanced aesthetic qualities and performance. researchgate.net

Utilization in Adhesion Aids for Specialized Materials

This compound (SIPA) is a key monomer incorporated into polyester resins to enhance adhesion to a variety of specialized materials. Its effectiveness stems from the introduction of polar sulfonate groups into the polymer backbone, which improves the interfacial bonding characteristics. This modification is particularly valuable in applications requiring strong and durable adhesion between dissimilar materials.

One notable application is in the formulation of binders for magnetic tapes. cymitquimica.comfuturefuelcorporation.com The inclusion of SIPA in the polyester binder promotes adhesion between the magnetic coating and the polyester base film. fishersci.be This enhanced adhesion is crucial for the durability and performance of the magnetic tape, preventing delamination and ensuring reliable data storage.

In the realm of packaging, this compound serves as a polymer modifier in specialized adhesives for food packaging. richmanchemical.com Research has also demonstrated its utility in improving the adhesion between vacuum-evaporated aluminum and polyester films. tandfonline.com A study comparing poly(ethylene terephthalate) (PET) film with a copolymer film containing ethylene (B1197577) sodium sulfoisophthalate found that the adhesion to aluminum was approximately five times greater for the copolymer. tandfonline.com While chemical interactions between aluminum and carboxylic acid end groups formed during processing contribute to adhesion for both materials, the significantly enhanced adhesion in the copolymer was attributed to a greater mechanical component, where the aluminum deposit penetrates more deeply into the copolymer structure. tandfonline.com

Furthermore, copolymers derived from sulfobenzenedicarboxylic acids like SIPA are employed as tie layers or adhesive layers in multilayer coextruded structures. justia.com These tie layers are essential for bonding different polymer layers, such as polyamide and polyester, which would otherwise have poor adhesion to each other. justia.com

ApplicationSubstrate(s)Role of this compoundReference
Magnetic TapesPolyester film, magnetic coatingEnhances adhesion of the binder to the film and magnetic particles. cymitquimica.comfuturefuelcorporation.comfishersci.be
Food PackagingPolymer filmsActs as a modifier in special adhesives. richmanchemical.com
Aluminized FilmsPolyester film, vacuum-evaporated aluminumImproves adhesion by enabling deeper penetration of aluminum into the polymer surface. tandfonline.com
Multilayer StructuresPolyamide, Polyester (PET)Component of the adhesive "tie layer" that bonds dissimilar polymer layers. justia.com

Formulation in Polyurethane Dispersions

This compound is a critical component in the synthesis of waterborne polyurethane dispersions (PUDs), particularly for creating stable, amine-free systems. cymitquimica.comfishersci.belookchem.com Its incorporation provides an internal emulsifying mechanism, eliminating the need for external surfactants or the use of amines for neutralization, which can be advantageous for coating applications where hardness and high gloss are desired. tdimdipolyurethane.comhaihangchem.com

The primary method involves using SIPA as a monomer in the creation of a sulfonated polyester polyol. google.comjustia.comgoogle.comgoogle.com This specialty polyol, which contains sulfonate groups, becomes a segment of the polyurethane prepolymer backbone. google.comgoogle.com The ionic nature of the sulfonate group imparts hydrophilicity to the polymer chain, allowing the polyurethane to be dispersed in water. tdimdipolyurethane.com This process results in stable, aqueous polyurethane dispersions that are useful in a wide range of applications, including adhesives, coatings, binders, and primers. google.com

Research outlined in patents demonstrates the formulation of these PUDs. For instance, stable aqueous polyurethane dispersions are created by reacting a water-dispersible, isocyanate-terminated polyurethane prepolymer with an existing aqueous polyurethane dispersion and water. google.com The prepolymer itself is the reaction product of a polyol mixture and a polyisocyanate, where the polyol mixture comprises a sulfonated polyester polyol derived from monomers like 5-sulfoisophthalic acid monosodium salt, adipic acid, and 1,6-hexanediol. google.comjustia.comgoogle.comgoogle.com

The resulting dispersions exhibit enhanced stability and can be used to formulate one-component adhesives with improved heat resistance. justia.comgoogle.com The presence of the sulfonate character in the polyol segment is surmised to be the key factor for the enhanced stability of the aqueous polyurethane dispersion. google.com

ComponentFunctionResulting PropertyReference
5-Sulfoisophthalic Acid Monosodium SaltMonomer for sulfonated polyester polyols.Provides built-in ionic groups for water dispersibility. justia.comgoogle.comgoogle.com
Sulfonated Polyester PolyolHydrophilic segment in the polyurethane prepolymer.Enhances the stability of the aqueous dispersion. google.com
Isocyanate-Terminated PrepolymerThe core polymer chain before dispersion and chain extension.Forms the basis of the final polyurethane. google.com
WaterDispersion medium.Creates an environmentally friendly, water-based system. tdimdipolyurethane.comgoogle.com

Monosodium 5 Sulfoisophthalate in Coordination Chemistry and Metal Organic Frameworks Mofs

Design and Synthesis of Coordination Polymers and MOFs with 5-Sulfoisophthalate Ligands

The design and synthesis of coordination polymers and metal-organic frameworks (MOFs) are significantly influenced by the choice of organic ligands. Monosodium 5-sulfoisophthalate, derived from 5-sulfoisophthalic acid, is a versatile building block in this field due to its unique combination of coordinating groups. It possesses two carboxylate groups and one sulfonate group, which offer multiple binding sites for metal ions. This multifunctionality allows for the construction of a wide array of network dimensionalities and topologies, from discrete molecules to intricate three-dimensional frameworks.

Exploration of Flexible Coordination Modes of the 5-Sulfoisophthalate Ligand

The 5-sulfoisophthalate (sip) ligand is recognized for its remarkable coordination flexibility, a characteristic that stems from its three distinct functional groups: two carboxylates and one sulfonate. researchgate.net This versatility allows it to bind to metal centers in numerous ways, leading to a vast structural diversity in the resulting coordination polymers, which can range from zero-dimensional (0D) discrete complexes to one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. researchgate.net

The coordination can involve the carboxylate groups in monodentate, bidentate chelating, or bidentate bridging modes. The sulfonate group, being a weaker coordinator than the carboxylate groups, may or may not participate in direct bonding to the primary metal center. acs.orgosti.gov In some structures, the sulfonate group remains non-coordinated and instead forms hydrogen bonds with other components like aqua ligands or lattice water molecules. acs.org In other cases, it actively participates in building the framework by coordinating to metal ions. acs.org This hemi-labile nature, where the sulfonate-metal bond is weaker than the carboxylate-metal bond, can even lead to dehydration-driven structural transformations where connectivity and coordination change. osti.gov

The specific coordination mode adopted by the ligand is influenced by several factors, including the type of metal ion, the reaction conditions such as temperature and pH, and the presence of other co-ligands. researchgate.netacs.org For instance, in a series of copper(II) complexes, different reaction temperatures led to the formation of distinct secondary building units (SBUs) and, consequently, frameworks with different topologies and dimensionalities. researchgate.net Similarly, pH has been shown to be a critical factor in the assembly of cadmium(II) complexes, dictating the final crystalline product. acs.org

Metal IonCoordination EnvironmentResulting Structure DimensionalityReference
Copper(II)Varied, forming trinuclear, tetranuclear, or dimeric SBUs depending on temperature and co-ligands.0D, 1D, 2D, 3D researchgate.net
Cadmium(II)Seven-coordinated by carboxylate and sulfonate oxygens.2D Layered acs.org
Zinc(II)Octahedrally coordinated by four carboxylate oxygens from three ligands. Sulfonate group is non-coordinated.1D Double Chain acs.org
Lead(II)Forms tetranuclear clusters involving sulfonate groups.2D Layered & 3D Framework tandfonline.com
Nickel(II)Forms tetranuclear clusters involving carboxylate groups.2D Layered tandfonline.com

Hydrothermal Synthesis Methods for this compound-Based Frameworks

Hydrothermal and solvothermal synthesis are prevalent methods for crystallizing coordination polymers and MOFs based on this compound. acs.orgznaturforsch.comacs.org This technique involves heating the reactants—typically a metal salt, the 5-sulfoisophthalate ligand, and often a co-ligand—in a sealed vessel (an autoclave) with a solvent (usually water for hydrothermal synthesis) at temperatures above the solvent's boiling point. The elevated temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the product upon slow cooling.

This method is particularly effective for generating the diverse and complex structures characteristic of 5-sulfoisophthalate-based frameworks. tandfonline.comznaturforsch.com For example, three different coordination polymers built from planar tetranuclear clusters and the 5-sulfoisophthalate ligand were successfully synthesized using hydrothermal methods. tandfonline.com The choice of solvent and temperature can be critical; in one study, five distinct copper(II) coordination polymers were obtained from the same set of reagents simply by varying the solvent system under solvothermal conditions. acs.org The self-assembly process under these conditions allows for the formation of thermodynamically stable crystalline products that might not be accessible through conventional room-temperature synthesis. znaturforsch.comacs.org

Mixed-Ligand Coordination Polymers and MOFs Incorporating this compound

For example, the use of flexible bis(pyridyl)piperazine co-ligands with copper(II) and 5-sulfoisophthalate led to the formation of both 2D layered phases and a complex 3D lattice, with the specific outcome depending on the isomer of the co-ligand used. acs.org Similarly, the reaction of cadmium or zinc salts with 5-sulfoisophthalic acid in the presence of 4,4'-bipyridine (B149096) or 2,2'-bipyridine (B1663995) yielded layered and chain-like structures whose architectures were dictated by the interplay between the two different ligands. acs.org A study using a flexible bis-pyridyl-bis-amide ligand demonstrated that its coordination mode, whether bridging via pyridyl nitrogen atoms or also involving carbonyl oxygen atoms, resulted in two completely different 2D network topologies. znaturforsch.com This mixed-ligand approach provides a powerful tool for achieving targeted structural motifs and functional materials. rsc.org

| Metal System | 5-Sulfoisophthalate Ligand | Co-Ligand | Resulting Framework | Reference | | :--- | :--- | :--- | :--- | | Cd(II) | H₃sip | 2,5-bis(3-pyridyl)-1,3,4-oxadiazole (B91618) (3-bpo) | Mixed-ligand coordination complex | acs.org | | Cu(II) | sip | bis(3-pyridylmethyl)piperazine (3-bpmp) | 2D (4,4) grid | acs.org | | Cu(II) | sip | bis(4-pyridylmethyl)piperazine (4-bpmp) | 3D interpenetrated (4,4) grid | acs.org | | Cu(II) | sip | N, N′-bis(3-pyridylamide)-1,6-hexane | 2D layered network | znaturforsch.com | | Zr(IV) | 5-sulfoisophthalic acid | 1,3,5-benzenetricarboxylic acid (BTC) | Defective MOF-808 | rsc.org | | Cu(II) | sip | 1,3-bis(1H-imidazol-1-yl)propane (imp) | 2D and 3D coordination polymers | acs.org |

Defect Engineering in MOFs using this compound as a Defect Inducer

Defect engineering is an advanced strategy to introduce imperfections into the otherwise highly crystalline structure of MOFs to enhance their properties and create new functionalities. This compound can be employed as a "defect-inducing linker." A notable example is its use in the synthesis of the zirconium-based MOF, MOF-808. rsc.org

MOF-808 is typically constructed from Zr₆ oxo-clusters linked by the tritopic ligand 1,3,5-benzenetricarboxylic acid (H₃BTC). rsc.org By introducing this compound, a ditopic linker (having only two connecting points), into the synthesis mixture, it can substitute the native H₃BTC ligand in the framework. This substitution is inherently disruptive; where a three-connecting linker is expected, a two-connecting one is installed, leading to missing linker sites and creating defects in the structure. rsc.org

In a specific study, this "mixed-linker" strategy was used to incorporate approximately 6.9 mol% of the 5-sulfoisophthalate ligand into the MOF-808 structure. rsc.org The resulting defective material, MOF-808-S, retained high crystallinity but exhibited a 15% improvement in specific surface area compared to the pristine version. Crucially, the introduction of these defects and the sulfonate functional groups significantly enhanced the material's capacity for adsorbing organic dyes from water. rsc.org This demonstrates the potential of using this compound not just as a primary building block but as a functional modulator to engineer defects and tailor the properties of well-established MOFs.

Functionalization and Application of this compound-Based Frameworks

The inherent functionalities of the 5-sulfoisophthalate ligand—the charged sulfonate group and the aromatic backbone—can impart useful properties to the resulting frameworks. These properties, particularly luminescence, open up applications in the field of chemical sensing and detection.

Luminescent Properties and Applications in Sensing and Detection

Several coordination polymers and MOFs constructed with the 5-sulfoisophthalate ligand exhibit luminescence, a property that can arise from the ligand itself, the metal center (especially with lanthanides), or ligand-to-metal charge transfer processes. tandfonline.comresearchgate.net This photoluminescence can be sensitive to the presence of specific chemical species, making these materials candidates for chemical sensors.

For instance, two lead(II) coordination polymers built with 5-sulfoisophthalate and 2,2'-bipyridine or water as co-ligands were found to exhibit yellow photoluminescence in the solid state at room temperature. tandfonline.com In another significant example, a samarium-based MOF (Sm-MOF) was synthesized using the 5-sulfoisophthalate ligand. researchgate.net The fluorescence of this Sm-MOF integrates the emission from the ligand itself with the characteristic sharp emission peaks of the Sm(III) ion. This dual emission was leveraged to create a "turn-off" fluorescence sensor for quinolinic acid, an important biological marker. The sensor demonstrated high sensitivity, selectivity, and durability for detecting this target molecule. researchgate.net The mechanism often involves the quenching of the framework's luminescence upon interaction with the analyte, providing a clear signal for detection.

| Framework | Luminescent Property | Application | Reference | | :--- | :--- | :--- | | Pb₂(Cl)(sip)(bipy) | Yellow photoluminescence at room temperature | Potential optical material | tandfonline.com | | Pb₂(Br)(sip)(H₂O) | Yellow photoluminescence at room temperature | Potential optical material | tandfonline.com | | Sm-MOF with sip ligand | Dual emission from ligand and Sm(III) ion | "Turn-off" fluorescence sensor for quinolinic acid | researchgate.net |

Proton Conduction Mechanisms in 5-Sulfoisophthalate-Containing MOFs

The incorporation of the 5-sulfoisophthalate (SIP) ligand into metal-organic frameworks (MOFs) has been a strategic approach to developing advanced proton-conducting materials. The presence of both sulfonate and carboxylate groups on the SIP ligand provides inherent proton-donating and -accepting sites, which are crucial for facilitating proton transport. publish.csiro.aucjsc.ac.cn The resulting MOFs often feature extensive hydrogen-bonding networks that serve as pathways for proton migration. nih.govcapes.gov.br

The primary mechanisms governing proton conduction in these materials are the Grotthuss and Vehicle mechanisms. sci-hub.se The Grotthuss mechanism involves proton hopping along a hydrogen-bonded network, while the Vehicle mechanism relies on the diffusion of protonated species, such as hydronium ions (H₃O⁺), through the pores of the framework. sci-hub.sersc.org The dominant mechanism is often influenced by factors such as the level of hydration, temperature, and the specific architecture of the MOF.

Several studies have highlighted the role of water molecules in enhancing proton conductivity. Water molecules can form hydrogen-bonded chains within the MOF channels, creating efficient pathways for proton transport. acs.orgresearchgate.net For instance, in a terbium-based MOF, a dense hydrogen-bonding network involving uncoordinated carboxylic oxygen atoms, sulfonate oxygen atoms, protonated nitrogen atoms, and water molecules was found to be responsible for its proton conductivity, reaching a maximum of 2.3 × 10⁻⁴ S cm⁻¹ at 368 K and 95% relative humidity. nih.govcapes.gov.br

In another example, a copper-based MOF with 5-sulfoisophthalate linkers exhibited a proton conductivity of 7.4 × 10⁻⁴ S cm⁻¹, which was maintained for over 72 hours. rsc.org The high activation energy of 1.04 eV suggested that the Vehicle mechanism was the primary mode of proton transport in this material. rsc.org Similarly, sulfonate-functionalized polyoxovanadate-based metal-organic polyhedra (MOPs) have shown high proton conductivity, with one example reaching 3.02 × 10⁻² S cm⁻¹ at 65 °C and 90% relative humidity. cjsc.ac.cn The high density of sulfonate groups and the presence of protonated counterions create an extensive hydrogen-bonded network that facilitates efficient proton transfer. cjsc.ac.cn

The table below summarizes the proton conductivity of various MOFs containing 5-sulfoisophthalate.

MaterialConductivity (S cm⁻¹)Temperature (°C)Relative Humidity (%)Conduction MechanismReference
Cu₄(SIP)₂(OH)₂(DMF)₂7.4 × 10⁻⁴--Vehicle rsc.org
[Tb(H₂L)(H₂bts)(H₂O)]·H₂O2.3 × 10⁻⁴9595%- nih.govcapes.gov.br
(NH₂Me₂)₁₂[(V₅O₉Cl)₆(L)₈]·11CH₃OH·12DMF3.02 × 10⁻²6590%- cjsc.ac.cn
{(Me₂NH₂)₁₂[Ga₈(ImDC)₁₂]·DMF·29H₂O}1.4 × 10⁻³2598%Grotthuss acs.org

Gas Storage Capabilities of this compound-Derived Materials

Metal-organic frameworks (MOFs) derived from this compound have demonstrated potential for gas storage applications, particularly for hydrogen (H₂) and carbon dioxide (CO₂). nih.govwordpress.comusf.edu The porous nature and high surface area of these materials, coupled with the functional groups of the sulfoisophthalate ligand, contribute to their ability to adsorb and store gas molecules. nih.govusf.edu

The storage capacity of these materials is influenced by factors such as pore size, surface area, and the nature of the metal-ligand interactions. nih.govusf.edu For instance, the presence of open metal sites and specific binding sites within the framework can enhance the affinity for gas molecules. researchgate.netresearchgate.net

In the context of hydrogen storage, research has focused on developing materials that can store significant amounts of H₂ at or near ambient conditions. mit.edu While many MOFs exhibit good H₂ uptake at cryogenic temperatures, achieving high storage capacities at room temperature remains a challenge. researchgate.net Studies on a nickel-based MOF containing 5-sulfoisophthalate, NaNi₃(OH)(SIP)₂, have utilized inelastic neutron scattering to identify specific H₂ binding sites, with the strongest interactions associated with unsaturated nickel sites. researchgate.netresearchgate.net

For carbon dioxide capture, the polarity of the sulfonate group in the 5-sulfoisophthalate ligand can enhance the affinity for CO₂ molecules. wordpress.com The design of MOFs with tailored pore structures and functional groups is a key strategy for improving CO₂ adsorption and separation performance. researchgate.netacs.org

The table below presents data on the gas storage capacities of MOFs, including those with sulfoisophthalate ligands.

GasAdsorption CapacityMaterial TypeReference
Hydrogen (H₂)-NaNi₃(OH)(SIP)₂ researchgate.netresearchgate.net
Methane (CH₄)0.8 (relative value)Nanoscale MOF e3s-conferences.org
Carbon Dioxide (CO₂)2.0 (relative value)Nanoscale MOF e3s-conferences.org

Investigation of Magnetic Properties in this compound Coordination Polymers

Coordination polymers constructed with this compound and various metal ions have been investigated for their interesting magnetic properties. publish.csiro.aupublish.csiro.au The flexible coordination modes of the 5-sulfoisophthalate ligand, combined with the electronic properties of the metal centers, allow for the formation of diverse structural architectures with unique magnetic behaviors. publish.csiro.aupublish.csiro.au

One study reported a 3D coordination polymer, {[Cu₄(μ₃-OH)₂(SIP)₂(imz)₂]·(H₂O)₂}n, which features tetranuclear copper(II) clusters. publish.csiro.aupublish.csiro.au Variable-temperature magnetic susceptibility measurements revealed the presence of dominant ferromagnetic interactions within these copper clusters. publish.csiro.aupublish.csiro.au Further analysis indicated zero-field splitting parameters of D = –0.29 cm⁻¹ and E = 0.00052 cm⁻¹, with a g-value of 2.11. publish.csiro.au The variable-field magnetization saturated at 7 T with a magnetic moment of 4.22 NμB per Cu₄ unit, confirming the ferromagnetic coupling. publish.csiro.au However, the absence of a hysteresis loop suggested that the material does not exhibit long-range magnetic ordering. publish.csiro.au

The magnetic properties of these coordination polymers are highly dependent on the specific metal ion, the coordination geometry, and the bridging modes of the ligands. The interplay of these factors can lead to a range of magnetic phenomena, from simple paramagnetism to more complex ferromagnetic or antiferromagnetic ordering.

The table below summarizes the magnetic properties of a copper(II)-5-sulfoisophthalate coordination polymer.

CompoundMagnetic InteractionKey ParametersReference
{[Cu₄(μ₃-OH)₂(SIP)₂(imz)₂]·(H₂O)₂}nFerromagneticD = –0.29 cm⁻¹, E = 0.00052 cm⁻¹, g = 2.11 publish.csiro.aupublish.csiro.au

Selective Adsorption and Removal of Organic Dyes by Defective MOFs

Defective metal-organic frameworks (MOFs) have emerged as highly effective materials for the selective adsorption and removal of organic dyes from aqueous solutions. rsc.orgresearchgate.net The introduction of defects into the MOF structure can create additional active sites, enhance porosity, and modify the surface chemistry, leading to improved adsorption performance. rsc.org

A notable example involves a defective analogue of MOF-808, created by incorporating 5-sulfoisophthalic acid monosodium salt as a defect-inducing linker. rsc.orgresearchgate.net This defective MOF, denoted as MOF-808-S, exhibited significantly enhanced removal efficiency for various organic dyes compared to its pristine counterpart. rsc.orgresearchgate.net Specifically, it showed approximately a 64% and 77% improvement in the removal of quinoline (B57606) yellow and sunset yellow, respectively, and a 56% and 13% enhancement for rhodamine B and malachite green. rsc.orgresearchgate.net

The enhanced performance of the defective MOF is attributed to the introduction of more positively charged binding centers, which increases the electrostatic attraction with anionic dyes. rsc.org This was further demonstrated by the remarkable selectivity of MOF-808-S towards anionic dyes in binary-component mixtures containing both anionic and cationic dyes. rsc.orgresearchgate.net The presence of the 5-sulfoisophthalate ligand, confirmed by various characterization techniques to be around 6.9 mol%, was crucial in creating these defect sites and improving the adsorption capacity. rsc.orgresearchgate.net

The table below details the enhanced dye removal efficiency of the defective MOF-808-S.

Organic DyeTypeRemoval Efficiency Improvement (%)Adsorption Capacity of MOF-808-S (mg g⁻¹)Reference
Quinoline YellowAnionic~64742 rsc.orgresearchgate.net
Sunset YellowAnionic~77755 rsc.orgresearchgate.net
Rhodamine BCationic56- rsc.orgresearchgate.net
Malachite GreenCationic13- rsc.orgresearchgate.net

Catalytic Applications of this compound in Metal-Organic Framework Systems

Metal-organic frameworks (MOFs) incorporating this compound have shown significant promise as heterogeneous catalysts in various organic transformations. The presence of both carboxylate and sulfonate functional groups, along with the metallic nodes, can provide a combination of Lewis and Brønsted acid sites, making these materials versatile catalysts. rsc.orgmdpi.com

One notable application is the synthesis of cyclic carbonates from epoxides and carbon dioxide (CO₂). rsc.org A microporous lanthanum-based MOF, La-5-SIP-MOF, synthesized using 5-sulfoisophthalic acid as the ligand, demonstrated high catalytic activity for this CO₂ fixation reaction at room temperature and moderate pressure (3–5 MPa). rsc.org The catalyst achieved an optimal product yield of up to 98% in just one hour of reaction time. rsc.org The high efficiency is attributed to the synergistic effect of the Lewis acidic La(III) centers and the functional groups of the ligand. The catalyst also exhibited high recycling efficiency and structural stability, highlighting its potential for sustainable heterogeneous catalysis. rsc.org

In another application, a tin-based porous coordination polymer, SPA-Imd-TinPCP, was synthesized using 5-sulfoisophthalic acid (SPA) and imidazole (B134444) (Imd) as ligands. mdpi.com This material demonstrated multifunctional catalytic capabilities for the conversion of glucose to 5-hydroxymethylfurfural (B1680220) (HMF). The coordinated tin(IV) and the imidazole ligand catalyze the isomerization of glucose to fructose (B13574), while the sulfonic acid groups from the SPA ligand catalyze the dehydration of fructose to HMF. mdpi.com This tandem catalysis resulted in HMF yields of 59.5% in dimethyl sulfoxide (B87167) (DMSO) and 49.8% in a biphasic water/tetrahydrofuran solvent system. mdpi.com The catalyst showed no significant loss of activity after five consecutive uses. mdpi.com

The table below summarizes the catalytic applications of 5-sulfoisophthalate-containing MOFs.

CatalystReactionSubstrateProductYield (%)Reference
La-5-SIP-MOFCO₂ FixationEpoxidesCyclic Carbonatesup to 98 rsc.org
SPA-Imd-TinPCPGlucose ConversionGlucose5-Hydroxymethylfurfural (HMF)59.5 (in DMSO) mdpi.com

Monosodium 5 Sulfoisophthalate in Hydrogel and Biomedical Material Research

Integration of Monosodium 5-Sulfoisophthalate in Chitosan (B1678972) Hydrogels

This compound has been utilized as a functional dicarboxylic acid for the functionalization of chitosan, a widely studied biopolymer in biomedical applications. Its integration into chitosan hydrogels allows for the creation of networks with tailored properties. The presence of both carboxyl and sulfonate groups on the this compound molecule imparts unique characteristics to the resulting hydrogel network.

This compound as a Crosslinking Segment for Chitosan Networks

This compound serves as a negatively-charged crosslinking agent for chitosan, enabling the formation of covalently crosslinked hydrogel networks. nih.gov The crosslinking reaction typically involves the dicarboxylic acid functionality of this compound reacting with the amine groups of the chitosan polymer chains. This reaction forms stable amide and ester bonds, which constitute the crosslinks of the hydrogel network. nih.gov

Evidence of this covalent network formation has been confirmed through techniques such as Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR FT-IR). nih.gov The spectra of chitosan hydrogels crosslinked with this compound show the presence of characteristic bands for C=O amide I, N-H amide II, and C=O ester, confirming the successful covalent integration of the crosslinker into the chitosan network. nih.gov The amount of the incorporated crosslinker can be quantified, with studies showing, for example, approximately 18 mol% of this compound integrated into the network. nih.gov

Engineering Network Architecture and Crosslink Density in Chitosan Hydrogels via 5-Sulfoisophthalate

The network architecture, including properties like pore size, can be adjusted based on the selected crosslinker. nih.gov For instance, scanning electron microscopy (SEM) of freeze-dried hydrogels has shown that different crosslinkers result in varied porous morphologies. nih.gov While chitosan hydrogels crosslinked with tartaric acid exhibit a highly porous structure with nearly-rounded pores, those crosslinked with other agents like poly(ethylene glycol) bis(carboxymethyl) ether show different pore characteristics. nih.gov This demonstrates the principle that the crosslinker, such as this compound, is a key determinant of the hydrogel's internal structure. The crosslink density, which is the number of crosslinks per unit volume, is another crucial parameter that can be controlled. Adjusting the crosslinker component is an effective method for controlling the hydrogel's properties. sinica.edu.tw

Influence of 5-Sulfoisophthalate on Swelling Ratios and Mechanical Properties of Hydrogels

The integration of this compound as a crosslinker has a direct and significant impact on the key functional properties of chitosan hydrogels, namely their swelling behavior and mechanical strength. nih.gov These properties are critical for the hydrogel's performance in biomedical applications.

The swelling ratio, which measures the amount of water a hydrogel can absorb, is influenced by the network architecture imparted by the crosslinker. nih.govnih.gov Chitosan hydrogels prepared with different crosslinkers, including this compound, have been shown to have their swellability successfully adjusted. nih.gov Research has reported swelling ratios ranging from 299 ± 65 wt% to 1054 ± 121 wt% depending on the specific network architecture. nih.gov

Similarly, the mechanical properties, such as the compressibility or Young's modulus, are also tunable. nih.gov An increase in the crosslinker component generally leads to a more rigid network, thereby increasing the Young's modulus. sinica.edu.tw For chitosan hydrogels, the compressibility has been shown to be adjustable, with Young's modulus values ranging from 2.1 ± 0.9 kPa to 9.2 ± 2.3 kPa based on the chosen crosslinker. nih.gov

PropertyReported Range for Chitosan Hydrogels nih.govControlling Factor
Swelling Ratio (SR)299 ± 65 to 1054 ± 121 wt%Network architecture based on selected crosslinker (e.g., this compound)
Young's Modulus (E)2.1 ± 0.9 to 9.2 ± 2.3 kPa

Advanced Applications of this compound-Modified Hydrogels

The unique chemical structure of this compound, featuring a negatively charged sulfonate group, opens up possibilities for advanced applications of the modified hydrogels, particularly in mimicking biological molecules and interacting with charged species.

Exploration of this compound as a Heparin-Mimicking Moiety in Hydrogel Systems

Heparin is a naturally occurring glycosaminoglycan with a high negative charge density due to its sulfate (B86663) and carboxylic acid groups. This structure allows it to interact with a wide range of proteins and growth factors. In the field of biomaterials, there is significant interest in developing materials that can mimic the biological functions of heparin.

This compound has been investigated as a simple heparin-mimicking moiety. nih.gov The presence of the sulfonate group on its aromatic ring provides a localized negative charge, which is a key feature of heparin. By incorporating this compound into the chitosan hydrogel network, the resulting material is endowed with heparin-like properties. nih.gov This approach is part of a broader strategy to create thin gel layers with heparin-mimic structures to modulate the growth of vascular cells, which can be beneficial for promoting re-endothelialization. nih.gov

Electrostatic Complexation with Charged Macromolecules in 5-Sulfoisophthalate-Functionalized Hydrogels

Hydrogels that are formed through electrostatic interactions are an emerging class of soft materials. escholarship.orgnih.gov The negatively charged sulfonate groups introduced by this compound make the chitosan hydrogel network anionic. This allows the hydrogel to interact with and bind positively charged macromolecules through electrostatic complexation. nih.gov

This drug-loading functionality can be tuned based on the electrostatic character of the crosslinker. nih.gov Studies have used model drugs with varying electrostatic charges to demonstrate this principle. For example, when a hydrogel crosslinked with negatively-charged this compound is incubated with a cationic (positively charged) compound like methylene (B1212753) blue, there is direct hydrogel-dye electrostatic complexation. nih.gov In contrast, the behavior with anionic (negatively charged) model drugs like allura red and methyl orange would differ. nih.gov This tunable drug-loading capability makes these hydrogels attractive as potential drug reservoirs for various therapeutic applications. nih.gov

Model DrugChargeInteraction with Anionic Hydrogel Network nih.gov
Methylene BlueCationic (+)Direct electrostatic complexation
Allura RedAnionic (--)Different incorporation behavior due to electrostatic repulsion
Methyl OrangeAnionic (-)

Tunable Drug-Loading Capabilities of 5-Sulfoisophthalate-Crosslinked Hydrogels

The incorporation of this compound as a crosslinking agent in hydrogel networks offers a strategic approach to tailor their drug-loading capabilities, primarily through electrostatic interactions. The sulfonic acid group in the 5-sulfoisophthalate moiety imparts a negative charge to the hydrogel matrix, enabling selective complexation with charged drug molecules. This feature has been effectively demonstrated in chitosan hydrogels, where the choice of crosslinker dictates the nature and extent of drug incorporation. whiterose.ac.uk

In a comparative study, chitosan (CT) hydrogels were synthesized using different dicarboxylic acids as crosslinkers, including the negatively charged this compound (PhS). These hydrogels were then incubated with model drugs of varying electrostatic charges: the doubly negatively charged allura red (AR), the negatively charged methyl orange (MO), and the positively charged methylene blue (MB). The results highlighted the significant role of the crosslinker's electrostatic character in modulating drug uptake. whiterose.ac.uk

The research findings illustrate that the network architecture, determined by the crosslinker, can be successfully adjusted to control the hydrogel's drug-loading capability. This tunable characteristic makes these hydrogels attractive as potential reservoirs for the controlled delivery of therapeutic agents. whiterose.ac.uk

Table 1: Model Drugs Used to Study the Drug-Loading Capabilities of 5-Sulfoisophthalate-Crosslinked Hydrogels

Model Drug Abbreviation Electrostatic Charge
Allura Red AR Doubly Negatively Charged
Methyl Orange MO Negatively Charged

Degradation Studies of this compound-Containing Hydrogels (e.g., hydrolytic, lysozymic)

The degradation behavior of hydrogels is a critical factor in their design for biomedical applications, influencing their lifespan and the release profile of encapsulated drugs. Studies on chitosan hydrogels crosslinked with this compound (PhS) have investigated their stability under both hydrolytic and enzymatic conditions. These investigations have revealed that the crosslink density and the chemical nature of the crosslinker play a significant role in the degradation kinetics of the hydrogel network. arxiv.org

In a study comparing chitosan hydrogels crosslinked with PhS, 1,4-phenylenediacetic acid (4Ph), and poly(ethylene glycol) bis(carboxymethyl) ether (PEG), the PhS-crosslinked hydrogels demonstrated minimal hydrolytic and lysozymic degradation over a 30-day period. arxiv.org This enhanced stability is attributed to the increased crosslink density conferred by the short and rigid PhS crosslinker. In contrast, the hydrogels crosslinked with the longer and more flexible PEG chain exhibited a mass loss of approximately 70% in the presence of lysozyme, indicating that degradation primarily occurred through the enzymatic breakdown of the chitosan backbone's glycosidic linkages. arxiv.org

The minimal changes in sample weight and swelling ratio for the PhS-crosslinked hydrogels during hydrolytic incubation suggest a stable network structure that is resistant to non-enzymatic cleavage of the amide bonds at the net-points. arxiv.org This resistance to both hydrolytic and lysozymic degradation makes this compound a suitable crosslinker for developing long-lasting hydrogel-based biomedical materials where sustained structural integrity is required. arxiv.org

Table 2: Comparative Degradation of Chitosan Hydrogels with Different Crosslinkers

Crosslinker Degradation Profile Key Findings
This compound (PhS) Minimal hydrolytic and lysozymic degradation Increased crosslink density contributes to stability. arxiv.org
1,4-phenylenediacetic acid (4Ph) Minimal hydrolytic and lysozymic degradation Similar stability to PhS-crosslinked hydrogels due to increased crosslink density. arxiv.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Allura Red
Methyl Orange
Methylene Blue
Chitosan
1,4-phenylenediacetic acid

Monosodium 5 Sulfoisophthalate in Separation Technologies and Environmental Remediation

Development of Monosodium 5-Sulfoisophthalate-Incorporated Membranes

The integration of this compound (SSIPA) into filtration membranes, especially those designed for nanofiltration, has led to significant improvements in their performance. This is largely achieved through innovative polymerization techniques that modify the membrane's fundamental properties at the nanoscale.

Interfacial Polymerization Techniques for Polyamide Nanofiltration Membranes with 5-Sulfoisophthalate

A key method for incorporating SSIPA into membranes is through interfacial polymerization. This technique is used to create a thin, selective polyamide layer on a porous support. In this process, SSIPA is introduced as a co-monomer during the polymerization reaction. researchgate.netresearchgate.net For instance, researchers have successfully used SSIPA co-deposition to design crosslinked polymer nanofilms. researchgate.net This approach allows for the direct integration of the sulfonate groups from SSIPA into the polyamide matrix, fundamentally altering the membrane's chemistry and structure. researchgate.netacs.org

Enhancement of Membrane Hydrophilicity and Electronegativity via 5-Sulfoisophthalate Integration

The incorporation of the sulfonic acid groups from SSIPA significantly enhances the hydrophilicity (water-attracting nature) and electronegativity of the polyamide membranes. researchgate.netpeeref.com The presence of these charged groups on the membrane surface leads to a lower contact angle, a measure of hydrophilicity, making the membrane more permeable to water. acs.org This increased negative charge also plays a crucial role in the selective rejection of anionic compounds through electrostatic repulsion. researchgate.net

Performance Evaluation of this compound-Modified Membranes

The true measure of these advanced membranes lies in their performance in real-world applications. Research has consistently demonstrated that SSIPA-modified membranes exhibit superior capabilities in water filtration and the removal of contaminants.

Enhanced Water Flux and Permeance in Nanofiltration Applications

A standout feature of SSIPA-integrated polyamide nanofiltration membranes is their significantly increased water flux. In some studies, the pure water flux was approximately 4.8 times higher than that of membranes without SSIPA. researchgate.netresearchgate.net These membranes have demonstrated high pure water permeance, with values of 18.0 and 28.3 LHM/bar, while maintaining comparable rejection rates for salts like sodium sulfate (B86663) (Na2SO4) at 96.3% and 91.8%, respectively. researchgate.net

Table 1: Performance of SSIPA-Integrated Polyamide Nanofiltration Membrane

ParameterValueReference
Pure Water Flux Increase~4.8 times researchgate.netresearchgate.net
Pure Water Permeance18.0 LHM/bar researchgate.net
Pure Water Permeance28.3 LHM/bar researchgate.net
Na2SO4 Rejection96.3% researchgate.net
Na2SO4 Rejection91.8% researchgate.net

Selective Removal of Anionic Dyes and Organic Matter

Membranes modified with SSIPA excel at the selective removal of anionic dyes and natural organic matter from water sources. researchgate.netresearchgate.net The enhanced electronegativity of the membrane surface creates a repulsive force against negatively charged dye molecules, leading to high rejection rates. researchgate.netnih.govmdpi.com For instance, membranes fabricated with a high proportion of SSIPA achieved superior Congo Red rejection of 99.0% and a high passage of sodium chloride (NaCl) at 97%. researchgate.net This high selectivity is crucial for applications such as dye desalination in the textile industry. scispace.com Furthermore, these membranes have shown the ability to almost completely remove natural organic matter like bovine serum albumin (BSA) and salicylic (B10762653) acid (SA). researchgate.net

Table 2: Dye and Organic Matter Removal by SSIPA-Modified Membranes

ContaminantRejection/Removal EfficiencyReference
Congo Red99.0% researchgate.net
Quinoline (B57606) Yellow~64% increase researchgate.netrsc.org
Sunset Yellow~77% increase researchgate.netrsc.org
Natural Organic Matter (BSA, SA)Almost complete removal researchgate.net

Dye/Salt Fractionation Performance and Rejection Rates

The incorporation of this compound (also referred to as 5-sulfoisophthalic acid sodium salt or SSIPA) into the polyamide active layer of thin-film composite (TFC) nanofiltration membranes significantly enhances their ability to separate dyes from saline solutions. This is a critical application in treating wastewater from industries such as textiles, where high concentrations of both dyes and salts are common.

The introduction of the sulfonate groups from this compound increases the membrane's hydrophilicity and surface negative charge. This modification leads to the formation of looser polyamide selective layers with unique nanostrand-nodule morphology and enlarged pore sizes. researchgate.netresearchgate.netresearchgate.net These structural changes, combined with the heightened electrostatic repulsion, result in membranes with high rejection rates for large, negatively charged dye molecules while allowing smaller, neutral salt ions to pass through.

Research has demonstrated that membranes fabricated with a high proportion of this compound achieve superior dye/salt fractionation performance. researchgate.netresearchgate.net For instance, these membranes have shown exceptional rejection of Congo Red, a common industrial dye, while maintaining high passage rates for sodium chloride. researchgate.netresearchgate.netresearchgate.net This selective separation is crucial for effective wastewater treatment and resource recovery. In one study, a this compound-integrated membrane achieved a Congo Red rejection of over 99.0% and a sodium chloride rejection below 10.6%, showcasing its high selectivity. The membrane also effectively removed other dyes and natural organic matter. researchgate.net

The performance of these membranes is often characterized by high water permeability and specific rejection rates for various solutes. The table below summarizes typical dye and salt rejection rates achieved by these advanced membranes.

Table 1: Dye and Salt Rejection Performance of this compound-Integrated Membranes

Solute Type Rejection Rate (%) Salt Passage (%) Reference
Congo Red Anionic Dye >99.0 - researchgate.net
Sodium Chloride (NaCl) Salt <3.0 >97.0 researchgate.netresearchgate.net
Sodium Sulfate (Na₂SO₄) Salt 91.8 - 96.3 - researchgate.netresearchgate.net
Direct Red 23 Anionic Dye 95.2 - researchgate.net

Long-Term Stability and Antifouling Capacity of 5-Sulfoisophthalate-Integrated Membranes

A critical factor for the practical application of membranes in industrial settings is their ability to maintain performance over extended periods and resist fouling. Fouling, the accumulation of substances on the membrane surface, leads to a decline in water flux, increased energy consumption, and reduced membrane lifespan. Membranes integrated with this compound have demonstrated excellent long-term stability and significant antifouling capacity. researchgate.netresearchgate.netresearchgate.netpeeref.com

The enhanced antifouling properties are primarily attributed to the increased hydrophilicity and electronegativity of the membrane surface. researchgate.netresearchgate.netresearchgate.net A more hydrophilic surface creates a tightly bound hydration layer that acts as a physical and energetic barrier, preventing foulants like proteins and natural organic matter from adsorbing onto the membrane. mdpi.com Studies have shown that during filtration of solutions containing foulants such as bovine serum albumin (BSA), this compound-modified membranes exhibit a lower flux decline and a higher flux recovery ratio (FRR) after cleaning compared to unmodified membranes. researchgate.netacs.org

For example, in one long-term test using a BSA solution, a sulfonated polyamide membrane demonstrated a total flux decline rate of only 18% and a flux recovery ratio of 88% after cleaning. acs.org Another study reported that the flux of a this compound membrane remained at 82.9% of its initial value after 16 hours of continuous filtration of a dye/salt mixture, indicating desirable stability. researchgate.net This robust performance suggests that these membranes are promising candidates for demanding applications in water desalination and organic separation. researchgate.netresearchgate.netresearchgate.netacs.org

Table 2: Antifouling Performance and Stability Metrics

Performance Metric Value Test Condition Reference
Flux Decline Rate (Total) 18% Bovine Serum Albumin (BSA) solution acs.org
Flux Recovery Ratio (FRR) 88% After BSA fouling and cleaning acs.org

Computational and Theoretical Studies of Monosodium 5 Sulfoisophthalate

Quantum Chemical Calculations on Monosodium 5-Sulfoisophthalate Molecular Structures

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic and structural properties of this compound and its derivatives. These calculations provide insights that are often difficult to obtain through experimental means alone.

Long-range-corrected DFT has also been applied to investigate properties like hydration and pKa values in sulfonated polymers, providing a molecular-level understanding of proton dissociation and its dependence on the local water environment. nih.gov These calculations showed that proton dissociation from the sulfonic acid group was observed with the addition of a third water molecule. nih.gov Furthermore, DFT has been used as a tool to investigate the pore size distribution in materials like MOFs that incorporate the 5-sulfoisophthalate ligand, which is a critical parameter for applications in adsorption and separation. rsc.org

The combination of DFT with Marcus Charge Transfer Theory has been used to examine the electronic properties and predict charge mobility in phenanthroline derivatives, which can be synthesized using 5-sulfoisophthalic acid monosodium salt. researcher.life These theoretical investigations are vital for designing materials with specific electronic or optical properties.

Table 1: Summary of Quantum Chemical Calculations on 5-Sulfoisophthalate Systems

Calculation MethodSystem/Material StudiedProperties InvestigatedKey Findings/PredictionsReference(s)
Density Functional Theory (DFT)Coordination PolymersElectronic StructuresElucidation of metal-ligand interactions and their effect on electronic properties. researchgate.net
DFT (B3LYP/6-311G**)Zinc(II) CompoundIR Spectra, Electronic Absorption Spectra, Thermodynamic PropertiesAccurate prediction of vibrational and electronic transitions; calculation of heat capacity and entropy. koreascience.kr
Long-Range-Corrected DFTSulfonated Polybenzophenone (SPK) MembranesHydration, pKa Values, Proton DissociationProton dissociation occurs at a hydration level of three water molecules per sulfonic acid group. nih.gov
DFTDefective MOF-808Pore Size DistributionCharacterization of the porous structure of the metal-organic framework. rsc.org
DFT with Marcus TheoryPhenanthroline DerivativesElectronic Properties, Charge MobilityDetermination of electron mobility and identification of charge transport pathways. researcher.life

Molecular Dynamics Simulations of this compound Interactions in Various Environments

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. This approach is particularly valuable for understanding how this compound and the polymers derived from it behave in different environments, such as in aqueous solutions or as part of a larger material matrix.

MD simulations have been employed to explore the local structure and aggregation of ions in single-ion conducting polymers that contain the 5-sulfoisophthalate group. researchgate.net These simulations provide a dynamic picture of how the sodium cations and the sulfonate groups interact and arrange themselves within the polymer matrix, which is crucial for understanding the material's ionic conductivity. The general principles of MD simulations for complex polymeric materials help in building adequate models to study their physical properties. lammpstube.com

In aqueous solutions, MD simulations can reveal the molecular organization of sulfonated species at interfaces. For example, studies on similar sulfonated compounds like methanesulfonic acid show that the orientation of the sulfonate group at the air-water interface is highly ordered, pointing nearly straight down into the bulk water. nih.gov Such simulations, often combined with spectroscopic techniques, are critical for understanding surface properties. While classical MD simulations are powerful, they have limitations in that they cannot model quantum effects like bond-making or breaking, as atoms are treated as "ball and spring" models. core.ac.uk

The application of MD extends to complex systems like PEGylated nanoparticles and biomolecules, where simulations can predict the conformation of polymer chains and their interactions with other molecules, which is analogous to the behavior of polyesters incorporating 5-sulfoisophthalate. nih.gov These simulations help in understanding how the size and density of functional groups affect surface properties and interactions. nih.gov Software suites are being developed to facilitate the generation of input parameters and coordinates for MD simulations of complex macromolecules, which simplifies the process of studying systems containing 5-sulfoisophthalate. nih.gov

Table 2: Molecular Dynamics Simulations of Systems Containing Sulfonated Moieties

Simulation TypeSystem StudiedEnvironmentKey Interactions & FindingsReference(s)
Coarse-Grained MDAssociative polymers with 5-sulfoisophthalateBulk polymerInvestigated local structure and ion aggregates. researchgate.net
All-Atom and Coarse-Grained MDPEGylated nanoparticlesAqueous solutionExamined the effect of polymer chain size and density on surface properties and interactions with other molecules (e.g., proteins, drugs). nih.gov
MD Simulation with VSFG SpectroscopyAqueous solution of methanesulfonic acidAir-water interfaceDetermined the molecular orientation of the sulfonate group, finding it points directly into the water. nih.gov
Classical MDGeneral macromoleculesCellular environments / Aqueous solutionsProvides a molecular-level understanding of the dynamics of hydrated ions and their interactions with biomolecules. core.ac.uk

Theoretical Models for Predicting Performance of 5-Sulfoisophthalate-Containing Materials

Theoretical models are essential for predicting the performance of materials containing this compound, thereby guiding the rational design of new materials with tailored properties. These models range from phase diagrams for copolymers to large-scale computational screening of porous materials.

For sulfonated block copolymers, theoretical phase diagrams can be calculated using methods like the self-consistent field theory (SCFT). mdpi.com These diagrams predict the resulting morphology (e.g., lamellar, cylindrical) based on key parameters such as the volume fraction of the blocks and the Flory-Huggins interaction parameter (χ). The incorporation of sulfonate groups increases the segregation strength between hydrophilic and hydrophobic segments, which significantly influences the phase behavior and, consequently, the material's mechanical and transport properties. mdpi.com

In the field of metal-organic frameworks (MOFs), computational modeling is crucial for predicting their performance in applications like gas storage and separations. acs.org Theoretical models and computational strategies are used to design and screen hypothetical MOFs, allowing for the generation of new structures from a library of building blocks, including functionalized linkers like 5-sulfoisophthalate. researchgate.net These approaches can predict properties such as gas adsorption capacity and selectivity, helping to identify promising candidates for synthesis. researchgate.netmit.edu For instance, the incorporation of sulfonate groups has been computationally proposed as a method to enhance hydrogen adsorption in MOFs. researchgate.net

Quantitative structure-property relationship (QSPR) models offer another avenue for predicting the properties of novel polymers. pageplace.de These methods use the chemical structure of a polymer's repeating unit to estimate a wide range of physical and thermodynamic properties, which can be applied to polyesters containing the 5-sulfoisophthalate monomer. This approach can accelerate the development of new materials by predicting their performance before synthesis. pageplace.de

Table 3: Theoretical Models for Predicting Material Performance

Theoretical Model / ApproachMaterial TypePerformance Characteristic PredictedKey InsightsReference(s)
Self-Consistent Field Theory (SCFT)Sulfonated Block CopolymersPhase Morphology (e.g., lamellar, cylindrical)The sulfonate group increases the interaction parameter, leading to stronger phase segregation. mdpi.com
Computational Screening / Molecular SimulationsMetal-Organic Frameworks (MOFs)Gas Adsorption Capacity, Structural PropertiesEnables large-scale screening of hypothetical MOFs and identifies functional groups (e.g., sulfonate) that can enhance performance. acs.orgresearchgate.netmit.edu
Quantitative Structure-Property Relationship (QSPR)PolymersVarious physical and thermodynamic propertiesAllows for the prediction of properties for novel polymers from their chemical structure, accelerating material design. pageplace.de
Density Functional Theory (DFT)Sulfonated Polymer MembranesProton ConductivityRelates the electronic structure and acidity of the sulfonic acid groups to the material's ability to transport protons. nih.gov

Emerging Research Directions and Future Perspectives for Monosodium 5 Sulfoisophthalate

Integration of Monosodium 5-Sulfoisophthalate in Novel Functional Materials

This compound is increasingly being integrated into a variety of novel functional materials, primarily due to its ability to enhance specific properties of polymers. researchandmarkets.com As a key monomer, it improves the dyeing capabilities and performance of materials like waterborne polyesters, nylon, and polyurethane dispersions. researchandmarkets.com

Recent research has highlighted its use in the creation of advanced metal-organic frameworks (MOFs). For instance, a 2024 study detailed the use of 5-SSIPA as a defect inducer in a zirconium-based MOF (MOF-808). rsc.org This modification resulted in a material with significantly enhanced efficiency in removing organic dyes from water. rsc.orgresearchgate.net The introduction of the 5-sulfoisophthalate ligand created more positively-charged binding centers, improving the adsorption of anionic dyes. rsc.org

Another innovative application is in the development of lanthanide-based luminescent MOFs. A 2023 study demonstrated the construction of a novel bismuth-based MOF using this compound. nih.gov By doping this MOF with various lanthanide ions, researchers were able to create materials with high quantum yields and potential applications in temperature sensing. nih.gov Specifically, a film made from a europium and terbium co-doped MOF blended with poly(methyl methacrylate) (PMMA) showed visible color changes at different temperatures. nih.gov

The compound is also crucial in synthesizing water-soluble polymers and modified polyester (B1180765) fibers. tdimdipolyurethane.com Its incorporation allows for the production of superfine polyester and nylon fibers, such as island fibers. made-in-china.com Furthermore, it is used in the production of water-soluble polyester printing and dyeing slurry as a replacement for PVA slurry. made-in-china.com

Table 1: Applications of this compound in Novel Materials

Application AreaMaterialEnhanced PropertyResearch Finding
Environmental RemediationZirconium-based MOF (MOF-808)Selective dye removalIntroduction of 5-SSIPA as a defect inducer significantly improved the removal of anionic dyes like quinoline (B57606) yellow and sunset yellow. rsc.orgresearchgate.net
Advanced SensorsLanthanide-doped Bismuth MOFTemperature-dependent luminescenceA co-doped Eu/Tb-Bi-SIP MOF exhibited color changes with temperature variations, demonstrating its potential for temperature sensing applications. nih.gov
TextilesPolyester and Nylon FibersDyeability and Fiber PropertiesActs as a dying modifier to improve chromaticity and light resistance; enables the production of superfine fibers. made-in-china.com
Coatings and AdhesivesWaterborne Polyesters and PolyurethanesWater-solubility and PerformanceUsed to create amine-free water-soluble polyurethane and polyester coatings, and as an adhesion aid for magnetic tapes. researchandmarkets.comfishersci.be

Interdisciplinary Research Synergies Involving this compound

The unique properties of this compound foster collaboration across various scientific disciplines. Research on this compound is a prime example of the synergy between chemistry, materials science, and environmental engineering.

The development of MOFs incorporating 5-SSIPA for water purification showcases a clear link between materials science and environmental applications. rsc.org Chemists synthesize and modify the MOF structure, while environmental scientists test its efficacy for removing pollutants. rsc.orgresearchgate.net Similarly, the creation of luminescent MOFs for temperature sensing represents a bridge between inorganic chemistry and sensor technology. nih.gov

Furthermore, the use of 5-SSIPA in modifying polyamide fibers for improved dye uptake involves textile chemistry and engineering. researchgate.net The study of the physicochemical principles behind the dyeing process, including the measurement of zeta potential and the application of adsorption isotherms, highlights the interdisciplinary nature of this research. researchgate.net

The compound's role extends to the pharmaceutical and pesticide industries, where it is used as an intermediate and modifying agent, indicating potential synergies with medicinal chemistry and agricultural science. made-in-china.comresearchgate.net

Future Challenges and Opportunities in this compound Research

The future of this compound research is promising, though not without its challenges. The market for 5-SSIPA is projected to experience significant growth, driven by the increasing demand for high-performance and eco-friendly materials. globalgrowthinsights.comdatainsightsmarket.com

Opportunities:

Sustainable Materials: A major opportunity lies in the growing trend toward sustainability. researchandmarkets.com 5-SSIPA is a key component in the production of waterborne polyesters and other eco-friendly materials, which are in high demand. researchandmarkets.com

Advanced Applications: Continued research and development can lead to new and improved applications in advanced materials, such as high-performance polymers and specialty chemicals. datainsightsmarket.com The development of novel applications is an emerging trend in the market. datainsightsmarket.com

Regional Growth: The rapidly industrializing economies in the Asia-Pacific region present significant growth potential for the 5-SSIPA market. globalgrowthinsights.com

Challenges:

Competition: The market faces competition from alternative chemicals that may offer similar benefits at a lower cost. globalgrowthinsights.com The threat of substitutes is considered moderate but present. researchandmarkets.com

Economic Factors: Fluctuations in the prices of raw materials can impact the profitability of manufacturers. globalgrowthinsights.comresearchandmarkets.com Global economic uncertainties can also affect supply and demand dynamics. globalgrowthinsights.com

Regulatory Frameworks: Stringent environmental regulations concerning chemical manufacturing and use can pose challenges for market players, requiring compliance with evolving standards. globalgrowthinsights.com

Table 2: Market Projections for this compound

YearMarket Value (USD)CAGR (2024-2032)
2023113.5 Million
2024 (Projected)122.69 Million8.1%
2032 (Projected)228.78 Million
Source: globalgrowthinsights.com

Q & A

Q. What advanced techniques elucidate degradation pathways of this compound under oxidative stress?

  • Methodological Answer : Use LC-MS/MS (Q-TOF) to identify degradation products. Perform radical scavenging assays (e.g., DPPH) to quantify oxidative stability. Compare kinetic profiles under UV/H₂O₂ vs. thermal degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.